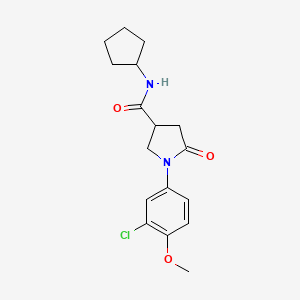![molecular formula C21H20N4O5S2 B4628944 N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B4628944.png)
N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as derivatives of thiadiazoles and nitrophenyl tetrazoles, often involves multi-step chemical reactions including the use of piperazine or piperidine-linked substituents. These processes typically utilize nucleophilic substitution, condensation, and cyclization reactions to construct the core structure and introduce various functional groups, as seen in the synthesis of novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, demonstrating the complexity and precision required in synthetic chemistry (Tahghighi et al., 2011).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. For instance, the structural elucidation of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines revealed insights into their conformation and reactivity (Argilagos et al., 1997). Such analyses are essential for understanding the 3D arrangement of atoms in a molecule, which influences its chemical behavior and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactions involving N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide and its derivatives are influenced by the presence of functional groups such as nitro, sulfonyl, and thiazolyl moieties. These groups can undergo various chemical reactions, including reduction, hydrolysis, and nucleophilic substitutions, affecting the compound's reactivity and stability. The synthesis and reactivity of related compounds, like the unexpected isomerization of N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines to benzothiazoles, highlight the complexity of chemical behaviors exhibited by such molecules (Argilagos et al., 1997).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, are critical for its application and handling. These properties are determined by the compound's molecular structure and intermolecular forces. The crystal structure and hydrogen bonding patterns of similar compounds provide valuable information on the solid-state properties and potential interactions with other molecules (Smith & Wermuth, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, are influenced by the compound's functional groups and molecular structure. Studies on related compounds, such as the synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide, offer insights into the bioactivity and chemical behavior of these molecules (Khalid et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide derivatives have been synthesized and evaluated for their antileishmanial activity. These compounds have shown promising results against the promastigote and amastigote forms of Leishmania major, indicating a significant role of the amidine nitrogen substitution in biological activity. The most active compound displayed low toxicity against macrophages, suggesting potential for therapeutic applications (Tahghighi et al., 2011).
Metabolism and Disposition Studies
Research into the metabolism and disposition of related compounds, such as SB-649868, offers insights into the pharmacokinetics of this compound. These studies provide a foundation for understanding how such compounds are processed in the body, which is crucial for the development of new pharmaceuticals (Renzulli et al., 2011).
Antimicrobial and Antiproliferative Properties
Compounds structurally similar to this compound have been synthesized and shown to possess antimicrobial and antiproliferative activities. These activities suggest the potential of such compounds in treating microbial infections and cancer (Bikobo et al., 2017).
Eigenschaften
IUPAC Name |
N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c26-20(16-6-10-18(11-7-16)32(29,30)24-12-2-1-3-13-24)23-21-22-14-19(31-21)15-4-8-17(9-5-15)25(27)28/h4-11,14H,1-3,12-13H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFWZSFPJLNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





methanone](/img/structure/B4628889.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B4628902.png)

![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)
![6-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4628924.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4628926.png)
![6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)
![1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)
![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4628962.png)
![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)